molecular formula C12H9ClO B14150646 1-(8-Chloro-2-naphthalenyl)ethanone CAS No. 73399-89-0

1-(8-Chloro-2-naphthalenyl)ethanone

Cat. No.: B14150646
CAS No.: 73399-89-0
M. Wt: 204.65 g/mol
InChI Key: ZLBIWDXQTMXFFK-UHFFFAOYSA-N
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Description

1-(8-Chloro-2-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position and an ethanone group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(8-Chloro-2-naphthalenyl)ethanone typically involves the chlorination of 2-naphthalenyl ethanone. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8th position of the naphthalene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(8-Chloro-2-naphthalenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Chloro-2-naphthalenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1-(8-Chloro-2-naphthalenyl)ethanone can be compared with other similar compounds, such as:

Properties

CAS No.

73399-89-0

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(8-chloronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3

InChI Key

ZLBIWDXQTMXFFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

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